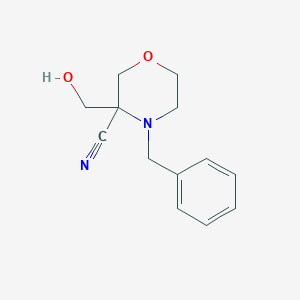

4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile

Description

Properties

IUPAC Name |

4-benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c14-9-13(10-16)11-17-7-6-15(13)8-12-4-2-1-3-5-12/h1-5,16H,6-8,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTYGAZQGQFWIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)(CO)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzylamine with formaldehyde and hydrogen cyanide, followed by cyclization to form the morpholine ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to meet regulatory standards.

Chemical Reactions Analysis

4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonitrile group can be reduced to form an amine derivative.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in synthetic organic chemistry. Key reactions include:

- Oxidation : The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

- Reduction : The carbonitrile group can be reduced to yield an amine derivative.

- Substitution : The benzyl group can undergo electrophilic aromatic substitution reactions, expanding its utility in synthesizing diverse organic compounds.

Biological Research

Enzyme Interactions and Metabolic Pathways

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool for investigating biochemical processes. For instance, the compound's mechanism of action involves binding to specific molecular targets, influencing their activity and leading to various biological effects.

Industrial Applications

Production of Specialty Chemicals

The compound is also employed in the production of specialty chemicals and materials. Its unique properties enable the development of novel materials with specific functionalities, catering to various industrial needs. This includes applications in pharmaceuticals where it may contribute to drug formulation and development.

Data Table: Summary of Applications

| Application Area | Description | Examples/Outcomes |

|---|---|---|

| Chemical Synthesis | Serves as an intermediate for creating complex organic molecules | Synthesis of carboxylic acids and amines |

| Biological Research | Used in studying enzyme interactions and metabolic pathways | Modulation of enzyme activity |

| Industrial Applications | Employed in producing specialty chemicals and materials | Development of novel pharmaceutical compounds |

Case Study 1: Enzyme Inhibition

A study focused on the synthesis and pharmacological profiling of analogs related to this compound demonstrated its potential as an inhibitor for specific enzymes involved in metabolic pathways. The modifications made to the compound significantly increased its efficacy, showcasing its importance in drug discovery .

Case Study 2: Mechanochemical Approaches

Research highlighted the use of mechanochemical methods for synthesizing derivatives of this compound, emphasizing its eco-friendly profile and lower environmental impact compared to traditional methods. This approach not only enhances the efficiency of chemical reactions but also aligns with green chemistry principles .

Mechanism of Action

The mechanism of action of 4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Benzylmorpholine-3-carboxylic acid

- Molecular Formula: C₁₂H₁₅NO₃ (MW: 221.25 g/mol)

- Key Features : Replaces the hydroxymethyl and carbonitrile groups with a carboxylic acid at position 3.

- Properties: Higher polarity due to the carboxylic acid group, likely enhancing solubility in polar solvents. The hydrochloride derivative (C₁₂H₁₅NO₃·HCl, MW: 257.71 g/mol) has a melting point of 244–245°C, indicating improved crystallinity and stability compared to the parent compound .

- Applications : Used as a precursor in peptide synthesis and enzyme inhibition studies.

(R)-4-Benzyloxazolidine-2-thione

- Molecular Formula: C₁₀H₁₁NOS (MW: 193.26 g/mol)

- Key Features : Substitutes the morpholine ring with an oxazolidine heterocycle and introduces a thione group.

- Properties: The thione group enhances electrophilicity, making it reactive in nucleophilic substitution reactions.

- Applications : Investigated in asymmetric catalysis and as a chiral auxiliary.

4-(Hydroxymethyl)phenylhydrazine (HMPH)

- Molecular Formula : C₇H₁₀N₂O (MW: 138.17 g/mol)

- Key Features : Shares the hydroxymethyl group but lacks the morpholine scaffold and nitrile functionality.

- Properties : Rapidly metabolized to form diazonium ions, which are reactive intermediates in biochemical pathways .

- Applications : Studied in toxicology for its role in mycotoxin metabolism.

Comparative Analysis Table

Research Findings and Gaps

- Structural Reactivity : The carbonitrile group in this compound may confer unique reactivity in cross-coupling reactions, unlike the carboxylic acid or thione groups in analogs .

- Biological Potential: Morpholine derivatives with hydroxymethyl groups have shown antimicrobial activity in preliminary studies, but data specific to this compound are absent .

- Synthetic Challenges : The steric bulk of the hydroxymethyl and benzyl groups could complicate synthetic modifications compared to simpler analogs like 4-benzylmorpholine-3-carboxylic acid .

Biological Activity

4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile is a morpholine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a morpholine ring substituted with a benzyl group and a hydroxymethyl group, alongside a carbonitrile functionality. The structural features of this compound suggest possible interactions with various biological targets, which may lead to therapeutic applications.

The molecular formula of this compound is CHNO. The presence of the carbonitrile group is notable for its potential reactivity and ability to participate in various chemical reactions, including nucleophilic substitutions and reductions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions may modulate biochemical pathways, leading to therapeutic effects. The carbonitrile moiety can form hydrogen bonds, enhancing the compound's binding affinity to target proteins.

Antimicrobial Activity

Research has indicated that morpholine derivatives exhibit varying degrees of antimicrobial activity. A study investigating the structure-activity relationship of similar compounds found that modifications at specific positions can enhance antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Activity (Zone of Inhibition in mm) |

|---|---|

| This compound | TBD (To Be Determined) |

| Reference Compound A | 24 mm |

| Reference Compound B | 22 mm |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown promising results for morpholine derivatives. For instance, compounds structurally similar to this compound demonstrated significant cytotoxic effects on prostate cancer cell lines (PC-3 and DU145), with IC values indicating effective dose-dependent responses .

| Cell Line | IC (µg/mL) at 24h | IC (µg/mL) at 48h | IC (µg/mL) at 72h |

|---|---|---|---|

| PC-3 | 40.1 | 27.05 | 26.43 |

| DU145 | 98.14 | 62.5 | 41.85 |

Case Studies

Several studies have explored the biological effects of morpholine derivatives, including:

- Antioxidant Properties : A study highlighted the antioxidant activity of morpholine derivatives, suggesting that they can scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress .

- Enzyme Inhibition : Research into enzyme inhibition has shown that certain modifications can enhance the inhibitory effects on key enzymes involved in cancer progression, indicating potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile with high purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination, with intermediates like morpholine-3-carbonitrile derivatives (CAS 97039-63-9) . Characterization requires a combination of techniques:

- NMR Spectroscopy : Confirm regiochemistry and substitution patterns using H and C NMR, comparing shifts to structurally related morpholine derivatives .

- HPLC : Ensure purity (>97% as per catalog standards) using reverse-phase chromatography with UV detection .

- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) against the theoretical formula (CHNO) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors, given the compound’s high boiling point (256°C) and potential thermal decomposition .

- Storage : Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the hydroxymethyl group .

Advanced Research Questions

Q. How does the hydroxymethyl group influence the compound’s bioactivity and pharmacokinetic properties?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Design analogs lacking the hydroxymethyl group and compare binding affinity (e.g., via SPR or radioligand assays) to assess its role in target engagement .

- Metabolic Stability : Perform liver microsomal assays to evaluate if the hydroxymethyl group enhances susceptibility to Phase I oxidation, as seen in hydroxymethyl-containing prodrugs .

- Solubility : Measure logP and aqueous solubility to determine if the polar hydroxymethyl group improves bioavailability .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Orthogonal Assays : Validate activity using both in vitro (e.g., enzymatic inhibition) and in vivo models (e.g., rodent efficacy studies) to rule out assay-specific artifacts .

- Batch Analysis : Compare purity and stereochemical integrity across studies, as impurities or racemization (e.g., at the morpholine ring) may skew results .

- Dose-Response Curves : Use nonlinear regression to calculate EC/IC values, ensuring consistency with published data .

Q. How can researchers investigate the metabolic fate of this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human hepatocytes or CYP450 isoforms (e.g., CYP3A4) and analyze metabolites via LC-MS/MS, referencing pathways of structurally similar hydroxymethyl compounds .

- Isotope Labeling : Synthesize C-labeled analogs to track metabolic cleavage of the hydroxymethyl group in excretion studies .

Q. What crystallographic or computational methods elucidate the compound’s conformational stability?

- Methodological Answer :

- X-ray Diffraction : Grow single crystals and solve the structure to analyze bond angles (e.g., C3–C4–C5 ~109.5°) and torsional strain in the morpholine ring .

- Molecular Dynamics (MD) Simulations : Model solvation effects and intramolecular hydrogen bonding between the hydroxymethyl and nitrile groups to predict stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.